REACTION_SMILES
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[C:20](=[O:21])([OH:22])[O-:23].[CH2:25]([Cl:26])[Cl:27].[CH3:16][C:17]([CH3:18])=[CH2:19].[Na+:24].[O:1]=[C:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7](=[O:8])[OH:9])[CH3:10].[S:11](=[O:12])(=[O:13])([OH:14])[OH:15]>>[O:1]=[C:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7](=[O:8])[O:9][C:17]([CH3:16])([CH3:18])[CH3:19])[CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)CCCCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(=O)CCCCC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |